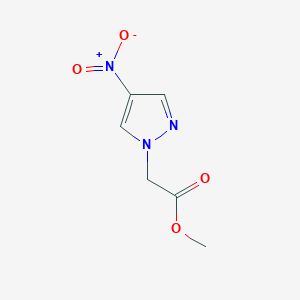
methyl (4-nitro-1H-pyrazol-1-yl)acetate
Vue d'ensemble
Description
“Methyl (4-nitro-1H-pyrazol-1-yl)acetate” is a chemical compound with the CAS Number: 6715-84-0 . It has a molecular weight of 185.14 . The IUPAC name for this compound is methyl (4-nitro-1H-pyrazol-1-yl)acetate .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “methyl (4-nitro-1H-pyrazol-1-yl)acetate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The InChI code for “methyl (4-nitro-1H-pyrazol-1-yl)acetate” is 1S/C6H7N3O4/c1-13-6(10)4-8-3-5(2-7-8)9(11)12/h2-3H,4H2,1H3 .
Chemical Reactions Analysis
Pyrazole compounds, including “methyl (4-nitro-1H-pyrazol-1-yl)acetate”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
“Methyl (4-nitro-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It should be stored in a dry environment .
Applications De Recherche Scientifique
Chemical Structure and Properties
Methyl (4-nitro-1H-pyrazol-1-yl)acetate, due to its unique structural components, exhibits interesting chemical properties. For instance, Portilla et al. (2007) describe how molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate show a polarized structure and are linked into chains and sheets by hydrogen bonds, suggesting potential applications in molecular self-assembly and crystal engineering (Portilla et al., 2007).
Synthesis and Transformations
The synthesis and transformations of related pyrazole derivatives have been a focus in scientific research. Kormanov et al. (2017) discussed the synthesis of methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate and its nitration to produce related nitropyrazole compounds. This highlights the potential for creating diverse derivatives for various applications (Kormanov et al., 2017).
Application in Energetic Materials
One significant area of application is in the field of energetic materials. Dalinger et al. (2016) established a method for synthesizing nitropyrazole that bears both furazan and trinitromethyl moieties, revealing its promising explosive properties (Dalinger et al., 2016).
Hydrogen Bonding and Cyclization Processes
Understanding the impact of intramolecular hydrogen bonding on reductive cyclization processes in pyrazole derivatives is crucial for their application in chemical synthesis. Szlachcic et al. (2020) analyzed pyrazole derivatives and discussed the role of intramolecular hydrogen bonds in their reactivity, which is essential for developing efficient synthetic pathways (Szlachcic et al., 2020).
Multi-component Reactions and Novel Synthesis
Innovative synthetic methods involving methyl (4-nitro-1H-pyrazol-1-yl)acetate derivatives are also researched. Xiao et al. (2011) described a one-pot, four-component condensation involving a pyrazole derivative for the synthesis of complex organic compounds, showcasing the versatility of these compounds in organic synthesis (Xiao et al., 2011).
Antimicrobial and Biological Activities
Research into the biological activities of pyrazole derivatives includes investigating their antimicrobial properties. Daidone et al. (1992) evaluated the growth inhibitory activity of pyrazole derivatives against various microorganisms, indicating potential applications in developing new antimicrobial agents (Daidone et al., 1992).
Coordination Complexes and Antioxidant Activity
Studies on coordination complexes involving pyrazole derivatives are also notable. Chkirate et al. (2019) synthesized and characterized coordination complexes of pyrazole-acetamide derivatives, demonstrating significant antioxidant activity, which could have implications in medicinal chemistry (Chkirate et al., 2019).
Safety And Hazards
The safety information for “methyl (4-nitro-1H-pyrazol-1-yl)acetate” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
The future directions for “methyl (4-nitro-1H-pyrazol-1-yl)acetate” and other pyrazole derivatives involve further exploration of their broad range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Propriétés
IUPAC Name |
methyl 2-(4-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-5(2-7-8)9(11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEADOFDFVOSIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-nitro-1H-pyrazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1335610.png)
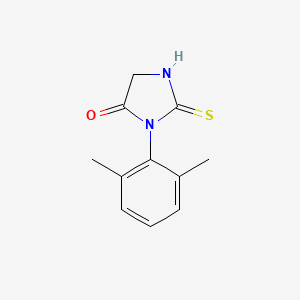

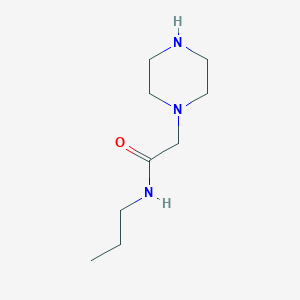
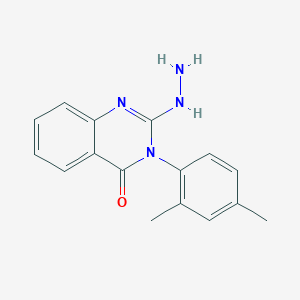

![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)
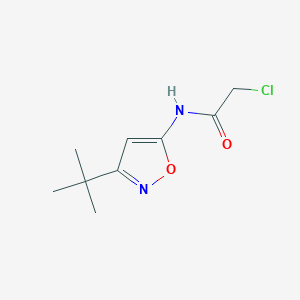
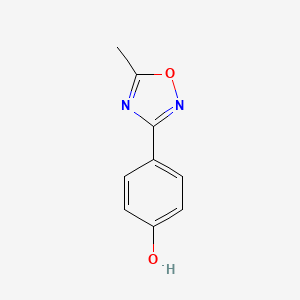

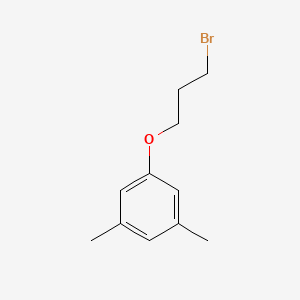
![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)

